molecular formula C19H14Cl2N2O2 B14169798 2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one CAS No. 6146-85-6

2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14169798
CAS No.: 6146-85-6
M. Wt: 373.2 g/mol
InChI Key: UMSDIGICNVUILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

The synthesis of 2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Dichlorophenyl Group: This step often involves the use of 2,6-dichlorobenzyl chloride in the presence of a base to introduce the dichlorophenyl moiety.

    Attachment of the Furan-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction using furan-2-ylmethyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one include:

    2,6-Dichlorophenylacetic acid: This compound shares the dichlorophenyl group but differs in its core structure and functional groups.

    (2,6-Dichlorophenyl)methylamine: This compound has a similar dichlorophenyl and furan-2-ylmethyl group but differs in its overall structure and properties.

Properties

CAS No.

6146-85-6

Molecular Formula

C19H14Cl2N2O2

Molecular Weight

373.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C19H14Cl2N2O2/c20-14-7-3-8-15(21)17(14)18-22-16-9-2-1-6-13(16)19(24)23(18)11-12-5-4-10-25-12/h1-10,18,22H,11H2

InChI Key

UMSDIGICNVUILO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=CC=C3Cl)Cl)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.